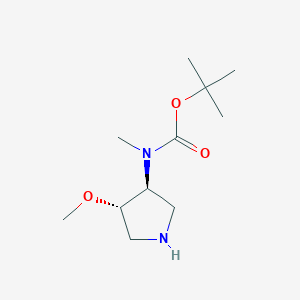![molecular formula C8H7N3O2 B1449929 Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate CAS No. 1363381-84-3](/img/structure/B1449929.png)
Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate
Overview
Description
“Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate” is a chemical compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are nitrogen-containing heterocycles that are often used in the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods. One approach involves the use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium . Another method involves the use of scaffold hopping and computer-aided drug design .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazolo[3,4-C]pyridine core. This core is composed of a pyrazole ring fused with a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse. For instance, it can undergo a sequential opening/closing cascade reaction . Additionally, it can be selectively elaborated along multiple growth-vectors, including N-1 and N-2 through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .Scientific Research Applications
Synthesis and Chemical Properties
- Novel methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates were prepared from readily available 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates by treatment with the Vilsmeier–Haack reagent. These compounds show favored geometry with a boat conformation in the dihydropyridine system and a planar pyrazole ring, highlighting their structural uniqueness and potential for further chemical modifications (Verdecia et al., 1996).
- An efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid was reported. This method is useful for preparing new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).
Biomedical Applications
- Some compounds of the pyrazolo[3,4-b]pyridine class were evaluated for their antibacterial activities. Notably, 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids synthesized showed promising antibacterial properties (Maqbool et al., 2014).
- A versatile synthesis approach led to the creation of novel pyrazole containing heterocyclic ring systems. These systems, including pyrazolo[3,4-b]pyridine, were synthesized and characterized, with selected products tested for their antibacterial and antitumor properties, indicating the potential biomedical applications of these compounds (Hamama et al., 2012).
Structural and Computational Studies
- Synthesis, crystal structure, and computational study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its 5-acetoxy analogs were performed. X-ray diffraction and DFT calculations helped to study their molecular structure, highlighting the versatility of pyrazolo[3,4-c]pyridine derivatives for structural analyses (Shen et al., 2012).
Novel Synthesis Methods
- A convenient ultrasound-promoted regioselective synthesis method for fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines was reported. This method significantly reduces reaction times and increases yield, showcasing an innovative approach to synthesizing these compounds (Nikpassand et al., 2010).
Mechanism of Action
Target of Action
Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate is a heterocyclic compound that has been used in fragment-based drug discovery (FBDD) due to its prevalence in biologically active compounds Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been reported to inhibit tropomyosin receptor kinases (trks) , which are associated with the proliferation and differentiation of cells .
Mode of Action
It’s known that heterocyclic compounds like this can engage with the target protein through a wide variety of intermolecular interactions . They can be suitably elaborated to complement a chosen target protein .
Biochemical Pathways
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been reported to trigger downstream signal transduction pathways (including ras/erk, plc-γ, and pi3k/akt) when they inhibit trks .
Result of Action
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been reported to show significant inhibitory activity .
Future Directions
The future directions for “Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate” could involve further exploration of its potential applications. For instance, pyrazolo[3,4-b]pyridine derivatives have been evaluated for their activities to inhibit TRKA, suggesting potential applications in the treatment of diseases associated with the overexpression of TRKs .
properties
IUPAC Name |
methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-5-2-3-9-4-6(5)10-11-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRBXQLGXSJJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine](/img/structure/B1449851.png)

![6-Iodo-2-oxaspiro[3.3]heptane](/img/structure/B1449856.png)






